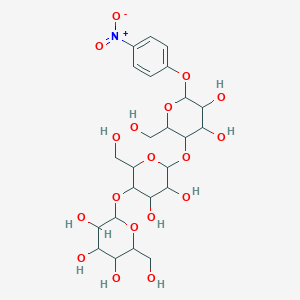

4-Nitrophenyl beta-D-cellotrioside

Overview

Description

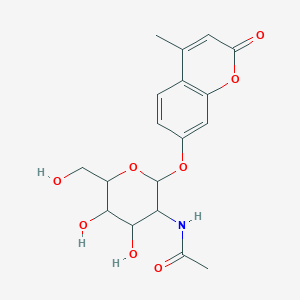

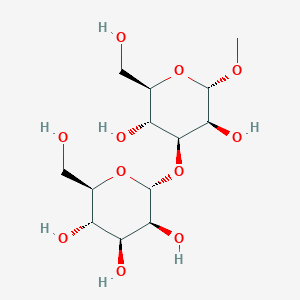

4-Nitrophenyl β-D-cellotrioside (4-NPβCT) is an artificial carbohydrate compound that has been used in a variety of biochemical and physiological applications. It is a derivative of cellobiose, a disaccharide composed of two glucose molecules. 4-NPβCT is used in scientific research due to its ability to mimic the structure of certain natural carbohydrates and its ability to be easily synthesized.

Scientific Research Applications

Enzyme Synthesis and Transglycosylation : A study by Remenyik et al. (2003) explored the use of a Tyr151Met mutant of human salivary alpha-amylase in synthesizing 4-nitrophenyl maltosides with up to 60% yield, maintaining stereo- and regioselectivity. This research highlights the potential of enzyme modification for specific biochemical syntheses (Remenyik et al., 2003).

Analytical Methodology : Almási et al. (2006) developed an ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates. This technique is valuable for small intestine perfusion experiments in rats, demonstrating its application in pharmacological and toxicological studies (Almási et al., 2006).

Enzymatic Hydrolysis and Bioconversion : Research by Kawaminami et al. (1995) showed that Bacillus endoglucanase in family D catalyzes the stereoselective hydrolysis of p-nitrophenyl beta-D-cellotrioside, leading to the generation of alpha-cellobiose. This study contributes to our understanding of enzymatic mechanisms and potential applications in biomass conversion (Kawaminami et al., 1995).

Cellulase Activity and Biofuel Production : The work of Bronnenmeier et al. (1995) on enzymes from Thermotoga maritima, including their cellulase activity, is significant for the degradation of cellulosic materials. Such studies are crucial for advancing biofuel production and understanding biodegradation processes (Bronnenmeier et al., 1995).

Enzyme Characterization : The study by Yan and Lin (1998) on beta-Glucosidase II from Aspergillus niger demonstrates the enzyme's hydrolysis and transglucosylation activities, contributing to our knowledge of enzyme behaviors under various conditions, which is vital for industrial applications such as in food processing and detergents (Yan & Lin, 1998).

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenyl beta-D-cellotrioside are endoglucanases and cellulose biohydrolases . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

this compound acts as a chromogenic substrate for endoglucanases and cellulose biohydrolases . It is hydrolyzed by these enzymes to release 4-nitrophenol, producing a yellow color . The activity of the enzyme can be quantitatively analyzed by monitoring the change in absorbance at 405 nm .

Biochemical Pathways

The hydrolysis of this compound by endoglucanases and cellulose biohydrolases is part of the larger cellulose degradation pathway. This process involves the interplay between different cellulolytic enzymes . The breakdown of cellulose releases glucose units, which can then enter glycolysis and other metabolic pathways for energy production.

Result of Action

The hydrolysis of this compound results in the release of 4-nitrophenol, producing a yellow color . This color change can be used to quantitatively analyze the activity of the enzymes endoglucanases and cellulose biohydrolases .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For example, certain enzymes like the endoglucanase from the thermophilic bacterium Geobacillus sp. 70PC53 show high activity and stability over a broad range of temperatures .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl beta-D-cellotrioside plays a crucial role in biochemical reactions as a substrate for endoglucanases and cellulose biohydrolases. These enzymes hydrolyze the compound to release 4-nitrophenol, which can be detected spectrophotometrically. The interaction between this compound and these enzymes is essential for studying enzyme kinetics and activity. The compound’s ability to produce a measurable color change upon hydrolysis makes it an invaluable tool for enzyme assays .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for specific enzymes. When hydrolyzed by endoglucanases and cellulose biohydrolases, the release of 4-nitrophenol can influence cell function by providing insights into enzyme activity and substrate specificity. This information is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with these enzymes can help elucidate the mechanisms underlying these cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with endoglucanases and cellulose biohydrolases. The compound binds to the active site of these enzymes, where it is hydrolyzed to release 4-nitrophenol. This hydrolysis reaction is essential for studying enzyme kinetics and activity. The binding interactions between this compound and these enzymes provide valuable insights into enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for ensuring consistent and reliable results in enzyme assays. Over time, degradation of this compound can affect its ability to produce a measurable color change, which may impact the accuracy of enzyme activity measurements. Long-term studies in vitro and in vivo are necessary to understand the compound’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively serve as a substrate for enzyme assays without causing adverse effects. At higher doses, there may be threshold effects or toxic reactions that could impact the accuracy of enzyme activity measurements. It is essential to determine the optimal dosage for each specific application to avoid any potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of glucosidic bonds by endoglucanases and cellulose biohydrolases. These enzymes catalyze the hydrolysis of the compound to release 4-nitrophenol, which can be quantitatively measured. The interaction between this compound and these enzymes is crucial for understanding metabolic flux and changes in metabolite levels. The compound’s role in these pathways provides valuable insights into enzyme activity and substrate specificity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influences its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in enzyme assays and other biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is crucial for understanding its activity and function in different cellular contexts. By studying its subcellular localization, researchers can gain insights into the mechanisms underlying enzyme activity and substrate specificity .

properties

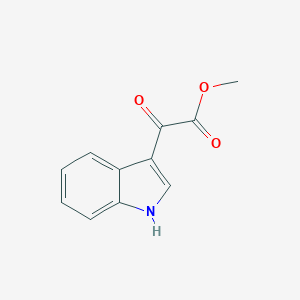

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIRLUWOMCBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399334 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106927-48-4 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)